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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG3-bromide, with the CAS number 31255-26-2, is a hydrophilic, bifunctional
crosslinker of significant interest in the fields of bioconjugation, pharmaceutical sciences, and
drug delivery. This polyethylene glycol (PEG) derivative features a three-unit PEG spacer
flanked by two reactive bromide groups. The bromide moieties are excellent leaving groups,
making them highly susceptible to nucleophilic substitution reactions. This reactivity, combined
with the agueous solubility imparted by the PEG chain, renders Bromo-PEG3-bromide a
versatile tool for covalently linking molecules and modifying the properties of biomolecules and
surfaces.[1][2][3] This guide provides a comprehensive overview of its properties, applications,
and relevant experimental protocols.

Chemical and Physical Properties

Bromo-PEG3-bromide is typically a colorless to light yellow liquid at room temperature.[1] Its
key properties are summarized in the table below. The hydrophilic PEG spacer enhances the
solubility of conjugates in agueous media, a valuable attribute in many biological applications.

[2][3]
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Property Value Reference(s)
CAS Number 31255-26-2 [3]
Molecular Formula CsH16Br20s [3]
Molecular Weight 320.02 g/mol [4]
Appearance Colorless to light yellow liquid [1]
Density 1.5686 g/cm3 [5]
Boiling Point 146 °C at 0.06 Torr [5]

Soluble in DMSO. Limited

miscibility with water. Good
Solubility solubility in organic solvents

like dichloromethane and

chloroform.

Store at -20°C for long-term
Storage - [3]
stability.

Applications in Research and Drug Development

The bifunctional nature of Bromo-PEG3-bromide makes it a valuable linker in several
advanced applications:

» Bioconjugation and Crosslinking: The two bromide groups can react with nucleophiles, such
as the thiol groups of cysteine residues on proteins or engineered antibodies, to form stable
thioether bonds. This allows for the crosslinking of proteins or the attachment of other
molecules to biomolecules, thereby improving their stability and solubility.[1]

 PROTAC Synthesis: Bromo-PEG3-bromide serves as a flexible linker in the synthesis of
Proteolysis Targeting Chimeras (PROTACS).[1][4] PROTACSs are heterobifunctional
molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's
degradation. The PEG3 linker allows for the spatial separation of the two ligands of the
PROTAC, which is crucial for the formation of a productive ternary complex.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://broadpharm.com/product/bp-21663
https://broadpharm.com/product/bp-21663
https://www.medchemexpress.com/bromo-peg3-bromide.html
https://axispharm.com/product/bisbromo-peg3/
https://m.chemicalbook.com/CASEN_31255-26-2.htm
https://m.chemicalbook.com/CASEN_31255-26-2.htm
https://broadpharm.com/product/bp-21663
https://www.benchchem.com/product/b1667890?utm_src=pdf-body
https://axispharm.com/product/bisbromo-peg3/
https://www.benchchem.com/product/b1667890?utm_src=pdf-body
https://axispharm.com/product/bisbromo-peg3/
https://www.medchemexpress.com/bromo-peg3-bromide.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Nanoparticle and Surface Modification: This linker can be used to modify the surface of
nanoparticles and other materials to enhance their biocompatibility and functionality. This is
particularly relevant in the development of drug delivery systems and diagnostic tools.[1]

Experimental Protocols

While specific, peer-reviewed protocols explicitly detailing the use of Bromo-PEG3-bromide
are not readily available, the following are representative and adaptable protocols based on the
well-established reactivity of similar bromo-PEG linkers, such as Br-PEG3-MS, in key
applications.[6][7]

General Synthesis of Bromo-PEG3-bromide

A general method for the synthesis of Bromo-PEG3-bromide involves the bromination of
triethylene glycol. This is typically achieved using a brominating agent like phosphorus
tribromide in an appropriate solvent. The reaction is followed by purification, often through
distillation under reduced pressure.

PROTAC Synthesis using a Bromo-PEG Linker
(Representative Protocol)

This protocol outlines the sequential functionalization of a bromo-PEG linker for the synthesis
of a PROTAC.

Step 1: First Nucleophilic Substitution

» Dissolve the first ligand (containing a nucleophilic group like a phenol or amine, 1.0
equivalent) in an anhydrous solvent such as N,N-Dimethylformamide (DMF) under an inert
atmosphere (e.g., nitrogen or argon).

¢ Add a suitable base (e.g., potassium carbonate or cesium carbonate, 2.0-3.0 equivalents)
and stir the mixture at room temperature for 30 minutes.

e Add a solution of Bromo-PEG3-bromide (1.1-1.5 equivalents) in anhydrous DMF to the
reaction mixture.
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e Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir for 12-24 hours,
monitoring the reaction progress by a suitable analytical technique like TLC or LC-MS.

» Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g.,
ethyl acetate), and wash sequentially with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by flash column chromatography to yield the mono-functionalized
linker intermediate.

Step 2: Second Nucleophilic Substitution

» Dissolve the second ligand (containing a nucleophilic group, 1.0 equivalent) in anhydrous
DMF.

¢ Add a suitable base (2.0-3.0 equivalents) and stir at room temperature for 30 minutes.

e Add a solution of the mono-functionalized linker intermediate (1.0-1.2 equivalents) in
anhydrous DMF.

e Heat the reaction mixture (e.g., 60-90 °C) and stir for 12-48 hours, monitoring for the
formation of the final PROTAC.

e Upon completion, perform a similar workup as in Step 1.

 Purify the final PROTAC molecule using an appropriate method, such as flash column
chromatography or preparative HPLC.

Workflow for PROTAC Synthesis
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Caption: A generalized workflow for the synthesis of a PROTAC molecule using Bromo-PEG3-
bromide.

Bioconjugation to Cysteine Residues (Representative
Protocol)

This protocol describes the conjugation of a bromo-functionalized PEG linker to cysteine
residues on a protein.

o Protein Reduction: If the cysteine residues are involved in disulfide bonds, they must first be
reduced. Incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP
(tris(2-carboxyethyl)phosphine) for 1-2 hours at room temperature.

o Buffer Exchange: Remove the excess reducing agent by buffer exchange into a degassed
conjugation buffer (e.g., PBS, pH 7.2-7.5) using a desalting column.

o Conjugation Reaction: Add a solution of Bromo-PEG3-bromide (typically a 5-20 fold molar
excess over the protein) to the protein solution. The Bromo-PEG3-bromide should be
dissolved in a compatible organic solvent like DMSO before addition.

 Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at
4°C with gentle mixing. It is advisable to perform the reaction in an oxygen-free environment
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to prevent the re-oxidation of thiols.

o Purification: Remove excess linker and purify the conjugated protein using a suitable method
such as size exclusion chromatography (SEC) or dialysis.

Workflow for Protein Bioconjugation

Protein with
-S-S- bonds

Reduced Protein

with -SH groups Bromo-PEG3-bromide

Conjugation

PEGylated Protein

Purification
(e.g., SEC)

Purified
Conjugate

Click to download full resolution via product page

Caption: A typical workflow for the conjugation of Bromo-PEG3-bromide to a protein via
cysteine residues.
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Safety Information

Bromo-PEG3-bromide should be handled with appropriate personal protective equipment,
including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for comprehensive
safety and handling information. It is classified as harmful if swallowed (H302) and very toxic to
aguatic life with long-lasting effects (H410).

Conclusion

Bromo-PEG3-bromide is a highly useful and versatile bifunctional linker for researchers in
drug discovery and development. Its well-defined structure, hydrophilic PEG spacer, and
reactive bromide end groups provide a powerful tool for the synthesis of complex molecules
like PROTACSs and for the modification of biomolecules to improve their therapeutic properties.
The provided protocols, while representative, offer a solid foundation for the application of this
valuable chemical entity in a variety of research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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